N4-Acetyl-2'-deoxy-5-methylcytidine

Oligonucleotide synthesis Deprotection chemistry Phosphoramidite

N4-Acetyl-2'-deoxy-5-methylcytidine (CAS not yet publicly assigned; molecular formula C₁₂H₁₇N₃O₅; MW 283.28 g/mol) is a dual-modified 2'-deoxycytidine analog bearing a C5-methyl group and an N4-acetyl exocyclic amine modification. It is supplied as a white to off-white solid with ≥95% purity (HPLC), soluble in water, methanol, and DMSO, and requires storage at +2 to +8 °C.

Molecular Formula C12H17N3O5
Molecular Weight 283.28 g/mol
Cat. No. B14757948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetyl-2'-deoxy-5-methylcytidine
Molecular FormulaC12H17N3O5
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)CO)O
InChIInChI=1S/C12H17N3O5/c1-6-4-15(10-3-8(18)9(5-16)20-10)12(19)14-11(6)13-7(2)17/h4,8-10,16,18H,3,5H2,1-2H3,(H,13,14,17,19)/t8-,9+,10+/m0/s1
InChIKeyVMYFRSLUBDBTDC-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Acetyl-2'-deoxy-5-methylcytidine: Structural Identity, Procurement Specifications, and Comparator Landscape


N4-Acetyl-2'-deoxy-5-methylcytidine (CAS not yet publicly assigned; molecular formula C₁₂H₁₇N₃O₅; MW 283.28 g/mol) is a dual-modified 2'-deoxycytidine analog bearing a C5-methyl group and an N4-acetyl exocyclic amine modification. It is supplied as a white to off-white solid with ≥95% purity (HPLC), soluble in water, methanol, and DMSO, and requires storage at +2 to +8 °C [1]. The compound serves as the unprotected nucleoside precursor to the widely used 5-Me-dC(Ac) phosphoramidite (CAS 1873306-74-1), which is the standard building block for incorporating 5-methyl-2'-deoxycytidine residues into synthetic oligonucleotides via automated solid-phase synthesis . Its closest structural analogs include N4-benzoyl-2'-deoxy-5-methylcytidine (the benzoyl-protected phosphoramidite alternative), 5-methyl-2'-deoxycytidine (the non-acetylated parent), N4-acetyl-2'-deoxycytidine (acetylated but lacking the C5-methyl), and unmodified 2'-deoxycytidine. The dual modification—acetyl for exocyclic amine protection and methyl for epigenetic mimicry—creates a compound whose procurement rationale rests on demonstrable performance differences relative to each comparator class.

Why N4-Acetyl-2'-deoxy-5-methylcytidine Cannot Be Replaced by Benzoyl-Protected, Non-Methylated, or Ribo Analogs in Performance-Critical Workflows


Superficial structural similarity among N4-acylated 2'-deoxycytidine analogs masks functionally decisive differences in deprotection chemistry, duplex biophysics, and photochemical reaction outcomes. The N4-acetyl group hydrolyzes under fundamentally different kinetic and side-reaction profiles compared to the N4-benzoyl group—a distinction that directly determines whether an oligonucleotide synthesis yields a homogeneous product or a mixture contaminated with transamination byproducts [1]. The C5-methyl group independently contributes to duplex thermal stability, meaning that substituting N4-acetyl-2'-deoxycytidine for the 5-methyl-bearing compound forfeits a quantifiable ΔTm advantage [2]. Furthermore, the 2'-deoxyribose sugar distinguishes this compound from its ribonucleoside counterpart (N4-acetyl-5-methylcytidine, CAS 31077-96-0), which targets RNA rather than DNA applications. These differences are not academic: in high-throughput oligonucleotide production, a 5% transamination side product translates directly into purification burden and yield loss; in biophysical studies, a 1.3 °C per modification difference in Tm materially alters hybridization stringency. The evidence below quantifies exactly where and why this specific compound cannot be generically interchanged.

Quantitative Differentiation Evidence for N4-Acetyl-2'-deoxy-5-methylcytidine Against Closest Analogs


N4-Acetyl Eliminates Transamination Side Products During AMA Deprotection—0% N4-Me-dC vs. ~5% with N4-Benzoyl

When oligonucleotides synthesized with N4-benzoyl-protected 2'-deoxycytidine (Bz-dC) phosphoramidites are deprotected using AMA (ammonium hydroxide / 40% aqueous methylamine 1:1 v/v), the desired hydrolysis to dC is accompanied by transamination at the N4 position, producing N4-methyl-dC (N4-Me-dC) impurity at a level of approximately 5% [1]. In methyl phosphonamidite synthesis deprotected with ethylene diamine, transamination of Bz-dC reaches ~16%, and even the more labile isobutyryl (iBu) protecting group yields ~4% transamination [2]. In contrast, when acetyl-protected dC (Ac-dC) is used, hydrolysis is described as 'almost instantaneous' and 'no N-Me-dC is observed'—the level of transamination is lowered to an undetectable level [1][2]. This finding is independent of the C5-methyl substitution: the acetyl protecting group's lability prevents the amine-exchange side reaction irrespective of the 5-position modification, making N4-acetyl protection mandatory for any oligonucleotide synthesis protocol employing AMA or amine-based deprotection [3].

Oligonucleotide synthesis Deprotection chemistry Phosphoramidite Transamination AMA deprotection

C5-Methyl Modification Increases Duplex Melting Temperature by 1.3 °C per Substitution Relative to Unmodified dC

C5-methyl pyrimidine nucleosides are known to stabilize DNA duplexes relative to their non-methylated counterparts through enhanced base-stacking interactions. The Ac-5-Me-dC-CE phosphoramidite—the direct synthetic derivative of N4-acetyl-2'-deoxy-5-methylcytidine—provides a quantifiable duplex stabilization: substituting 5-methyl-dC for unmodified dC increases the duplex melting temperature (Tm) by 1.3 °C per residue [1]. This effect is additive across multiple substitutions and is independent of the N4-acetyl protection, as the acetyl group is removed during standard deprotection to yield native 5-methyl-dC in the final oligonucleotide. A separate well-established class-level principle confirms that C-5 methyl pyrimidine nucleosides consistently stabilize duplexes, with the 5-Me-dC substitution being the most commonly exploited modification for normalizing GC-content-dependent hybridization biases [2]. The N4-acetyl-2'-deoxy-5-methylcytidine phosphoramidite uniquely delivers both this stabilization benefit and the AMA compatibility advantage in a single building block—a combination unavailable from either N4-benzoyl-5-methyl-dC (which suffers transamination) or N4-acetyl-dC (which lacks the Tm enhancement).

Duplex stability DNA hybridization Epigenetics 5-methylcytosine Thermal melting

N4-Acetyl Protection Enables Exclusive trans-syn CPD Formation—Stereochemical Control Absent in Unprotected or Thymine-Only Systems

In a direct comparative photochemical study, Yamamoto et al. (Nucleic Acids Research, 2011) investigated the photosensitized intramolecular [2+2] cycloaddition of partially protected thymidylyl-(3'→5')-N4-acetyl-2'-deoxy-5-methylcytidine versus thymidylyl-(3'→5')-thymidine [1]. The N4-acetyl-protected 5-methylcytidine-containing dinucleotide yielded the trans-syn cyclobutane pyrimidine dimer (CPD) stereoselectively, with no cis-syn product detected. In contrast, the thymidylyl-(3'→5')-thymidine control produced both cis-syn and trans-syn CPDs as a mixture. The same stereoselective outcome was reproduced with thymidylyl-(3'→5')-N4-acetyl-2'-deoxycytidine (the non-methylated analog), confirming that the N4-acetyl group—not the C5-methyl—is the stereochemical determinant [1]. Post-irradiation, the acetylamino group undergoes hydrolysis, ultimately yielding a trans-syn thymine-uracil dimer. Kinetic analysis showed that the activation energy of this acid-catalyzed hydrolysis is comparable to that reported for natural thymine-cytosine CPD [1]. This stereoselectivity was subsequently exploited to synthesize oligonucleotides containing a site-specific trans-syn CPD for translesion synthesis assays with human DNA polymerase η [1].

Cyclobutane pyrimidine dimer DNA photolesion Stereoselective synthesis UV-induced DNA damage Translesion synthesis

N4-Acetyl Protection Is Mandatory for Synthesizing Oligonucleotides Containing the Native Epigenetic 4acC DNA Modification

N4-acetyldeoxycytosine (4acC) was recently identified as a bona fide epigenetic modification in genomic DNA of Arabidopsis thaliana, rice, maize, mouse, and human cells, where it marks euchromatin regions and positively correlates with gene expression [1]. This modification cannot survive the standard nucleophilic deprotection conditions used in conventional oligonucleotide synthesis (saturated ammonium hydroxide at elevated temperature), because the N4-acetyl group itself is the modification of interest—not merely a transient protecting group [2][3]. N4-acetyl-2'-deoxy-5-methylcytidine, as the phosphoramidite building block 5-Me-dC(Ac) amidite, enables a dual-purpose strategy: the N4-acetyl serves as both the exocyclic amine protection during synthesis and, when retained through non-nucleophilic deprotection protocols, as the intact epigenetic mark in the final oligonucleotide [3]. The Fang group demonstrated successful synthesis of ODNs containing N4-acetylcytidine using aDim-aDmoc protection with NaIO₄/K₂CO₃ deprotection—conditions under which the N4-acetyl group survives intact [2]. Standard benzoyl protection strategies are fundamentally incompatible with this application because benzoyl deprotection requires the nucleophilic conditions that destroy the 4acC mark. The 5-methyl group on this particular compound further enables simultaneous study of 5mC and 4acC epigenetic marks within the same oligonucleotide context.

Epigenetics N4-acetyldeoxycytosine 4acC DNA modification Non-nucleophilic deprotection

N4-Acetyl Protection Resists Cytidine Deaminase-Mediated Inactivation—A Pharmacological Rationale Established for N4-Acyl CNDAC Analogs

Cytidine deaminase (CDA) is a primary metabolic barrier limiting the therapeutic efficacy of cytidine-based nucleoside drugs, converting active cytidine analogs to inactive uridine derivatives. US Patent US20050014716A1 explicitly discloses that N4-acyl derivatives of the antitumor nucleoside CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine) are 'protected from activity of cytidine deaminase by acylation at N4' [1]. The N4-palmitoyl prodrug of CNDAC (CS-682/CYC-682) entered Phase I clinical trials based on this principle. More recently, a comprehensive biochemical study demonstrated that prokaryotic homo-tetrameric CDAs catalyze nucleophilic substitution at the fourth position of N4-acyl-cytidines, converting them to uridine with the corresponding amide as the leaving group—but the catalytic efficiency depends on the steric bulk of the N4-acyl substituent [2]. Acetyl, being the smallest acyl group, is expected to be processed more rapidly than larger acyl groups, providing a tunable parameter for prodrug design. While direct kinetic data comparing N4-acetyl-2'-deoxy-5-methylcytidine to N4-unsubstituted 5-methyl-2'-deoxycytidine in a CDA assay are not publicly available, the class-level inference from both the CNDAC patent and the CDA substrate promiscuity study establishes that N4-acylation confers measurable protection against deaminase-mediated inactivation [1][2].

Cytidine deaminase Prodrug stability Anticancer nucleoside CNDAC Metabolic inactivation

High-Value Application Scenarios for N4-Acetyl-2'-deoxy-5-methylcytidine Where Generic Substitution Is Contraindicated


High-Throughput Oligonucleotide Production Using AMA or APA Deprotection Protocols

In core facilities and commercial oligonucleotide suppliers processing hundreds to thousands of oligos daily, the 10-minute AMA deprotection at 65 °C has become the industry standard for throughput. N4-Acetyl-2'-deoxy-5-methylcytidine, via its 5-Me-dC(Ac) phosphoramidite derivative, is the only 5-methyl-dC building block compatible with AMA deprotection that produces zero transamination side product. Using the benzoyl-protected analog under identical conditions generates ~5% N4-Me-dC impurity per dC residue, necessitating additional HPLC purification that erodes the throughput advantage AMA otherwise provides [1]. For RNA synthesis—where AMA is now recommended by Glen Research as the optimal deprotection reagent—acetyl-protected C is mandatory to prevent transamination of the more sensitive ribonucleotide scaffold [1]. Procurement of the N4-acetyl (rather than N4-benzoyl) phosphoramidite precursor directly determines whether an oligo production workflow achieves single-step deprotection or requires post-synthesis purification.

Synthesis of Site-Specifically Methylated DNA for Epigenetic Diagnostics and Research

The 5-methyl modification on N4-acetyl-2'-deoxy-5-methylcytidine enables incorporation of 5-methylcytosine (5mC)—the primary epigenetic mark in mammalian DNA—at defined positions within synthetic oligonucleotides. This is essential for producing standards for bisulfite sequencing, methylation-specific PCR controls, and substrates for methyl-binding domain protein assays. Each 5-Me-dC substitution increases duplex Tm by 1.3 °C relative to unmodified dC, a quantifiable effect that must be accounted for in probe and primer design [2]. Unlike the benzoyl-protected 5-methyl-dC phosphoramidite, the acetyl-protected version achieves this without introducing transamination artifacts during deprotection [1], ensuring that the final oligonucleotide contains exclusively the intended 5mC modification without N4-alkylamine contaminants.

Construction of Oligonucleotides Containing the Native 4acC Epigenetic Mark for Functional Genomics

The recent discovery of N4-acetyldeoxycytosine (4acC) as a DNA modification in Arabidopsis, rice, maize, mouse, and human genomes has created immediate demand for synthetic oligonucleotides carrying this mark for antibody validation, dot-blot standards, and pull-down probe generation [3]. N4-Acetyl-2'-deoxy-5-methylcytidine is uniquely positioned as a precursor for synthesizing oligonucleotides that simultaneously contain both 5mC and 4acC epigenetic marks, provided non-nucleophilic deprotection methods (e.g., aDim-aDmoc or Dmoc-based protocols) are employed to preserve the N4-acetyl group [4][5]. No benzoyl-protected analog can fulfill this role, as benzoyl deprotection requires the very nucleophilic conditions that hydrolyze the 4acC modification being studied.

Stereoselective Synthesis of trans-syn Cyclobutane Pyrimidine Dimer-Containing DNA for DNA Repair Studies

The Yamamoto et al. (2011) study demonstrated that the N4-acetyl protecting group on 2'-deoxy-5-methylcytidine forces exclusive trans-syn CPD formation upon photosensitized cycloaddition with an adjacent thymidine, whereas unprotected T-T dinucleotides produce an unresolvable cis-syn/trans-syn mixture [6]. This stereochemical control is critical because trans-syn CPDs are processed differently by DNA repair polymerases (e.g., human Pol η) than cis-syn CPDs. Researchers studying UV-induced mutagenesis mechanisms, DNA damage tolerance, or screening for CPD-specific repair inhibitors require site-specifically modified oligonucleotides of defined stereochemistry—a synthetic objective achievable only with the N4-acetyl-protected cytidine building block. The C5-methyl group on this specific compound further mimics the natural methylation context in which many UV-induced lesions occur in mammalian genomes.

Quote Request

Request a Quote for N4-Acetyl-2'-deoxy-5-methylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.